

# CAS number and chemical properties of 4,4'-Bipyridine 1,1'-dioxide

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## Compound of Interest

Compound Name: 4,4'-Bipyridine 1,1'-dioxide

Cat. No.: B189522

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## An In-depth Technical Guide to 4,4'-Bipyridine 1,1'-dioxide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4,4'-Bipyridine 1,1'-dioxide** (CAS Number: 24573-15-7). This N-oxide derivative of 4,4'-bipyridine is a versatile compound with applications in coordination chemistry, catalysis, and materials science. This document consolidates key data, presents detailed experimental protocols, and offers visualizations to facilitate its use in research and development.

### Chemical Identity and Properties

**4,4'-Bipyridine 1,1'-dioxide** is a heterocyclic N-oxide with the chemical formula  $C_{10}H_8N_2O_2$ .<sup>[1]</sup> Its structure consists of two pyridine rings linked at the 4-position, with each nitrogen atom oxidized.

Table 1: Chemical and Physical Properties of **4,4'-Bipyridine 1,1'-dioxide**

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 24573-15-7   | [2]          |
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | [1]          |
| Molecular Weight  | 188.18 g/mol   | [1]          |
| Appearance        | White to off-white or pale yellow crystalline powder         | [2]          |
| Melting Point     | 295-299 °C (decomposes)                                      | [3]          |
| Boiling Point     | 614.9 ± 48.0 °C (Predicted)                                  |              |
| Solubility        | Good solubility in water; soluble in some organic solvents.  | [1]          |

Quantitative solubility data is not readily available in the literature. Experimental determination is recommended for specific applications.

## Synthesis of 4,4'-Bipyridine 1,1'-dioxide

A common and effective method for the synthesis of **4,4'-Bipyridine 1,1'-dioxide** is the oxidation of 4,4'-bipyridine using a peroxy acid, typically generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

## Experimental Protocol: Oxidation of 4,4'-Bipyridine

This protocol is adapted from general procedures for the synthesis of N-oxides.[4][5][6]

Materials:

- 4,4'-Bipyridine
- Glacial Acetic Acid
- Hydrogen Peroxide (30% solution)
- Sodium Carbonate or Sodium Bicarbonate (for neutralization)

- Water (distilled or deionized)
- Suitable organic solvent for extraction (e.g., chloroform, dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-bipyridine in glacial acetic acid.
- Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
- After the addition is complete, heat the reaction mixture at 70-80 °C for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).<sup>[4]</sup>
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
- The product, **4,4'-Bipyridine 1,1'-dioxide**, may precipitate from the aqueous solution. If so, it can be collected by filtration, washed with cold water, and dried.
- If the product remains in solution, it can be extracted with a suitable organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water mixture).

#### Safety Precautions:

- Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
- The reaction of hydrogen peroxide with organic compounds can be vigorous. Control the temperature and addition rate carefully.
- The neutralization step with carbonate or bicarbonate will produce carbon dioxide gas, so ensure adequate ventilation.

## Analytical Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized **4,4'-Bipyridine 1,1'-dioxide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is a common solvent for the NMR analysis of **4,4'-Bipyridine 1,1'-dioxide** due to its good dissolving power for polar compounds.<sup>[7]</sup>

### 3.1.1. $^1\text{H}$ NMR Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of DMSO- $d_6$ .
- **Expected Spectrum:** The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the  $\alpha$ - and  $\beta$ -protons of the pyridine rings. The chemical shifts will be downfield compared to the parent 4,4'-bipyridine due to the deshielding effect of the N-oxide groups.

### 3.1.2. $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** A more concentrated solution in DMSO- $d_6$  is typically required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR.
- **Expected Spectrum:** The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The chemical shifts of the carbons attached to or near

the N-oxide groups will be significantly affected. The residual solvent peak of DMSO-d<sub>6</sub> appears around 39.52 ppm.[7]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The N-O stretching vibration is a characteristic band for N-oxides.

### 3.2.1. Experimental Protocol: KBr Pellet Method

This is a common method for analyzing solid samples.[8][9]

Materials:

- **4,4'-Bipyridine 1,1'-dioxide**
- Potassium Bromide (KBr), spectroscopic grade, dried
- Mortar and pestle (agate or mullite)
- Pellet press

Procedure:

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in a mortar until a fine, homogeneous powder is obtained.[10]
- Transfer the powder to the die of a pellet press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

Expected Spectral Features:

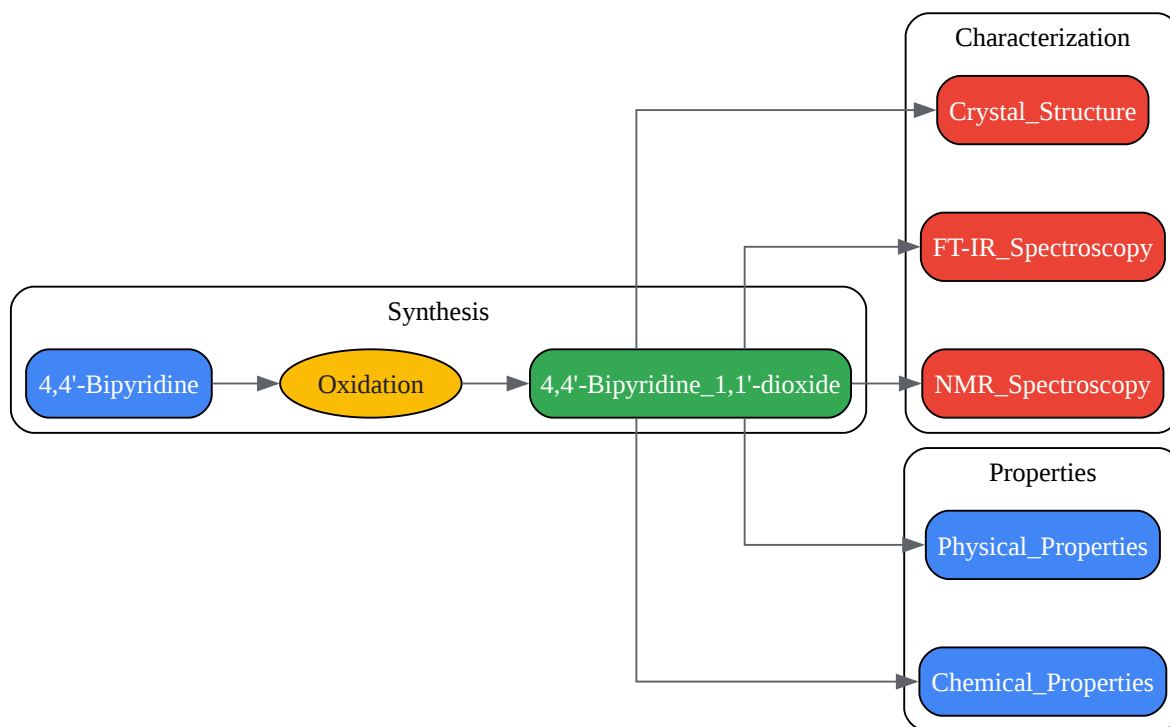
- N-O Stretching: A strong absorption band is expected in the region of 1200-1300  $\text{cm}^{-1}$ .
- Aromatic C-H Stretching: Bands above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C and C=N Stretching: Bands in the 1400-1600  $\text{cm}^{-1}$  region.
- C-H Bending: Bands in the 600-900  $\text{cm}^{-1}$  region.

## Structural Information

The three-dimensional arrangement of atoms in **4,4'-Bipyridine 1,1'-dioxide** can be determined by single-crystal X-ray diffraction. While the crystal structure of the free ligand is not readily available, its coordination in various metal complexes has been studied.<sup>[3][11][12]</sup> These studies reveal that the two pyridine rings are typically twisted with respect to each other. The N-oxide groups act as effective coordination sites for metal ions.

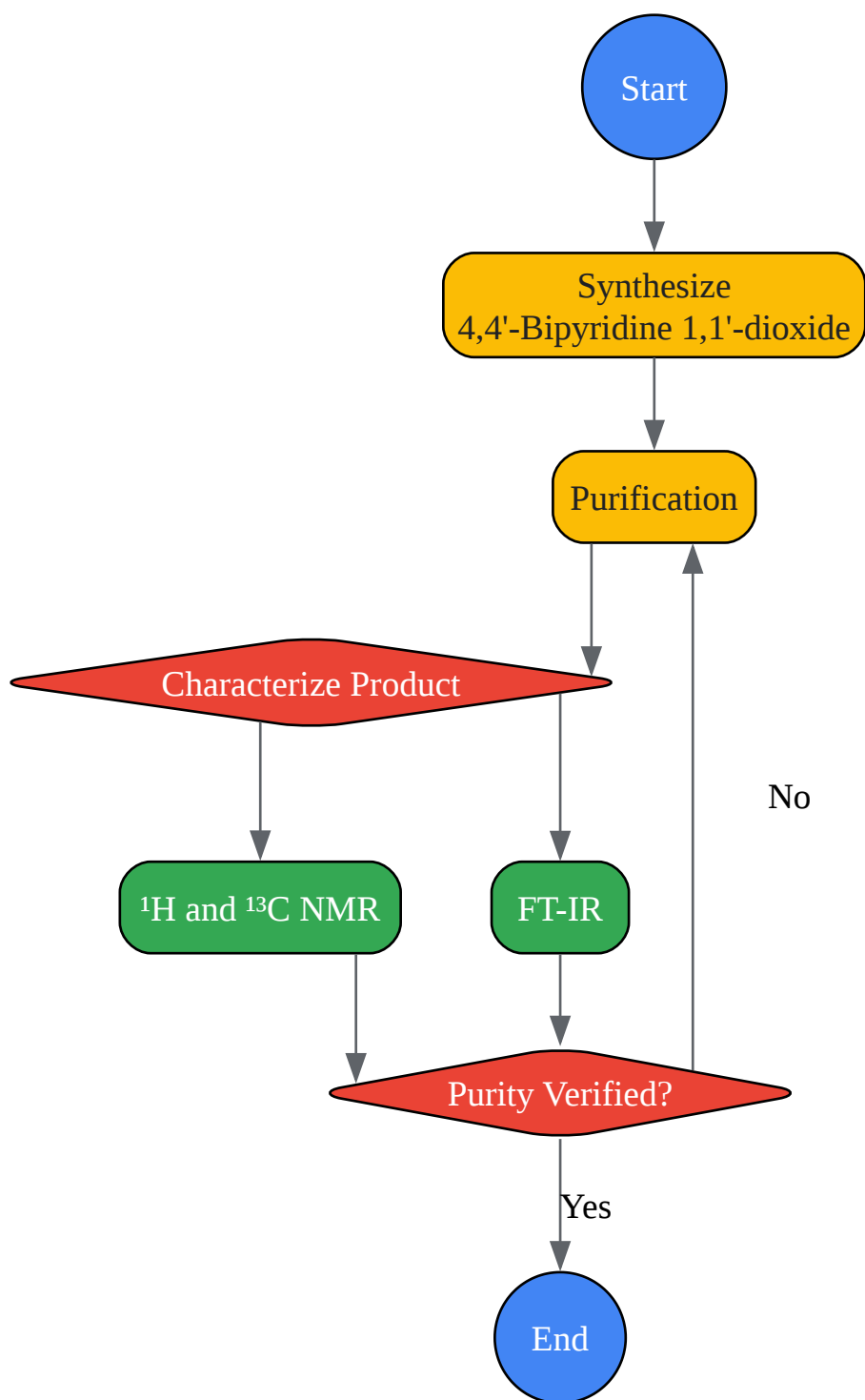
## Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of information and a typical experimental workflow for the synthesis and characterization of **4,4'-Bipyridine 1,1'-dioxide**.



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Synthesis to Properties.



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Experimental Workflow.



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